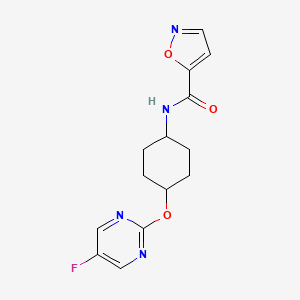

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide, also known as CPI-455, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has focused on the synthesis and analytical characterization of compounds that share structural similarities with N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide. For example, McLaughlin et al. (2016) discussed the identification, synthesis, and differentiation of research chemicals with complex structures involving cyclohexyl and pyrazole components, highlighting the importance of accurate characterization in drug discovery processes (McLaughlin et al., 2016).

Antimicrobial and Antifungal Activity

Compounds structurally related to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide have been evaluated for their antimicrobial and antifungal activities. For instance, Hafez et al. (2015) reported the synthesis and biological evaluation of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, demonstrating significant antibacterial and antifungal activities (Hafez et al., 2015).

Anticancer Properties

Several studies have explored the potential anticancer properties of compounds with structural motifs similar to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide. Research includes the development and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, underscoring the potential for such compounds in cancer therapy (Rahmouni et al., 2016).

Kinase Inhibition

The search for effective kinase inhibitors has led to the synthesis and evaluation of compounds featuring the 5-fluoropyrimidin moiety. For example, Wada et al. (2012) described the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, highlighting the importance of structural modifications to enhance biological activity (Wada et al., 2012).

Wirkmechanismus

Target of Action

It is known that fluoropyrimidines, a class of compounds to which this molecule belongs, often target enzymes involved in dna synthesis, such as thymidylate synthase .

Mode of Action

Fluoropyrimidines typically exert their antitumor effects through several mechanisms, including inhibition of rna synthesis and function, inhibition of thymidylate synthase activity, and incorporation into dna, leading to dna strand breaks .

Biochemical Pathways

Fluoropyrimidines are known to interfere with the production of pyrimidine, a compound necessary for dna synthesis . This is achieved by blocking an enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in producing pyrimidine .

Pharmacokinetics

It is known that orally-administered fluoropyrimidines have erratic absorption and nonlinear pharmacokinetics . The variability in plasma levels results primarily from extensive first-pass metabolism of the drug in the gut wall and the liver, coupled with variable and schedule-dependent clearance . The primary and rate-limiting enzyme involved in the metabolism of these compounds is dihydropyrimidine dehydrogenase (DPD) .

Action Environment

It is known that the observed intrapatient variability in plasma levels of fluoropyrimidines may be due in part to the observed circadian variation of dpd activity in humans that results in variable plasma concentrations of the drug throughout the day during prolonged intravenous infusion .

Eigenschaften

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3/c15-9-7-16-14(17-8-9)21-11-3-1-10(2-4-11)19-13(20)12-5-6-18-22-12/h5-8,10-11H,1-4H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADENAITZRMVZOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=NO2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2995149.png)

![(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2995150.png)

![2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2995152.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B2995155.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2995157.png)

![5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B2995166.png)

![4-bromo-N-[4-[4-[(4-bromophenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2995167.png)

![1-methyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2995169.png)